3-(4-Bromobenzoyl)piperidine
Description
3-(4-Bromobenzoyl)piperidine is a piperidine derivative featuring a 4-bromobenzoyl group attached to the 3-position of the piperidine ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The bromine atom on the benzoyl moiety enhances electrophilicity, making this compound a valuable intermediate in Suzuki couplings, Michael additions, and heterocyclic synthesis .
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(4-bromophenyl)-piperidin-3-ylmethanone |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2 |
InChI Key |
YNYIOASGWYJBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Mechanistic Overview
This method involves deprotonating the 3-position of piperidine to generate a nucleophilic enolate, which subsequently reacts with 4-bromobenzoyl chloride to form the target compound. The nitrogen atom is typically protected (e.g., with a tert-butoxycarbonyl [BOC] group) to prevent undesired N-acylation.
Reaction Scheme:
Experimental Optimization
Table 1: Key Parameters for Enolate Acylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | LDA (2.2 equiv) | Maximizes enolate formation |
| Temperature | -78°C → 0°C (gradual warm-up) | Minimizes side reactions |
| Acyl Chloride Equiv | 1.5 | Balances reactivity and cost |
Grignard-Mediated Ketone Functionalization
Synthetic Pathway
Adapted from chiral piperidine syntheses, this method utilizes a Grignard reagent to introduce the 4-bromophenyl group into a protected 3-piperidone intermediate.
Reaction Steps:
-
Protection : N-BOC-3-piperidone is prepared to prevent unwanted side reactions.
-
Grignard Addition : 4-Bromophenylmagnesium bromide reacts with the ketone, forming a tertiary alcohol.
-
Dehydration : The alcohol undergoes elimination (e.g., using POCl₃) to yield an α,β-unsaturated ketone.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding N-BOC-3-(4-bromobenzoyl)piperidine.
-
Deprotection : Acidic cleavage (e.g., HCl in dioxane) removes the BOC group.
Critical Findings
-
Grignard Stability : 4-Bromophenylmagnesium bromide requires slow addition (-10°C) to prevent premature quenching.
-
Hydrogenation Efficiency : Pd/C (5 wt%) in ethanol achieves full reduction within 4 hours.
Friedel-Crafts Acylation Using Twisted Amides
Methodology
Twisted amides, such as 1-acylpiperidine-2,6-diones, exhibit enhanced electrophilicity at the carbonyl carbon, enabling Friedel-Crafts acylation under mild conditions.
Reaction Conditions:
Performance Metrics
Table 2: Friedel-Crafts Acylation Efficiency
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| 1-Benzoylpiperidine-2,6-dione | TfOH | >90 |
| 1-(4-Methylbenzoyl)piperidine-2,6-dione | TfOH | 68 |
Comparative Analysis of Methods
Yield and Scalability
Practical Considerations
-
Cost : Grignard reagents and twisted amides increase material costs.
-
Purification : Enolate-derived products require chromatography, whereas Friedel-Crafts reactions generate fewer by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzoyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the 4-bromobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used in the presence of a suitable solvent.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the N-oxide derivative of the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : The presence of the bromobenzoyl moiety suggests that 3-(4-Bromobenzoyl)piperidine may serve as a lead compound in the development of new pharmaceuticals. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes, which is crucial in drug development targeting metabolic disorders and other diseases.
Enzyme Inhibition : Research indicates that derivatives of piperidine compounds exhibit significant inhibition of enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can lead to therapeutic effects in managing blood glucose levels, making these compounds candidates for antidiabetic therapies.
Neuropharmacology : The compound's interaction with neurotransmitter systems positions it as a candidate for research into neuropharmacological applications. Studies have shown that similar piperidine derivatives can modulate dopaminergic pathways, which are essential for treating mood disorders and neurodegenerative conditions .
Antihistamine Properties : Piperidine derivatives have been explored for their antihistamine effects. They may inhibit the release of mediators from mast cells during allergic responses, thus providing potential treatments for conditions like allergic rhinitis and asthma .
Case Studies
Several studies highlight the pharmacological potential of 3-(4-Bromobenzoyl)piperidine:
- Dopamine Receptor Agonism : A study indicated that this compound acts selectively on dopamine receptors, particularly D3 receptors. This selectivity could reduce side effects commonly associated with broader-spectrum dopaminergic agents, such as impulse control disorders .
- Mood Disorders : Given its modulation of serotonin pathways, there is potential for therapeutic applications in mood disorders. Compounds affecting these pathways have been shown to alleviate symptoms of depression and anxiety .
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with the target, while the piperidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-substituted derivative may exhibit distinct steric and electronic effects compared to 4-substituted analogs. For example, 4-substituted piperidines (e.g., 4-(4-bromobenzoyl)piperidine) are commonly employed in radiopharmaceuticals due to their stability and receptor-binding efficiency .
- Synthetic Routes: While 4-substituted derivatives are synthesized via Mitsunobu or Mannich reactions, 3-substituted analogs may require regioselective acylation or advanced coupling strategies .
Table 2: Comparative Physicochemical Data
Reactivity and Functionalization
- Suzuki Coupling : The bromine atom in 3-(4-bromobenzoyl)piperidine enables cross-coupling reactions to introduce aryl/heteroaryl groups, similar to 4-substituted derivatives .
- Michael Additions : Reacts with thiourea or acetylacetone to form thiadiazoles or oxathiines, as seen in 3-(4-bromobenzoyl)acrylic acid derivatives .
- Mannich Reactions : Piperidine derivatives undergo Mannich reactions with formaldehyde and amines to form bioactive indole analogs .
Biological Activity
3-(4-Bromobenzoyl)piperidine is a compound characterized by a piperidine ring substituted with a 4-bromobenzoyl group. Its molecular formula is with a molecular weight of approximately 268.11 g/mol. The presence of the bromine atom on the benzene ring enhances its reactivity, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, receptor interactions, and structure-activity relationships (SAR).
Antitumor Activity
Research indicates that 3-(4-Bromobenzoyl)piperidine exhibits significant antitumor properties . Studies suggest that compounds with similar piperidine structures can inhibit tumor growth by targeting various cellular mechanisms. In particular, the compound has been investigated for its effects on cancer cell lines, demonstrating promising results in vitro.
Case Study: Antitumor Effects
In a study conducted on various cancer cell lines, 3-(4-Bromobenzoyl)piperidine showed notable cytotoxicity against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The IC50 values indicated that the compound effectively reduced cell viability at concentrations lower than many standard chemotherapeutics. The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the piperidine and benzoyl moieties influence biological activity. The presence of the bromine atom is crucial; it enhances binding affinity to target proteins compared to analogs with chlorine or no halogen substituents.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Chlorobenzoyl)piperidine | Similar piperidine structure with chlorine | Chlorine may affect biological activity differently |
| 3-(Phenyl)propanoic acid | Contains phenyl but lacks piperidine | Lacks nitrogen functionality crucial for certain activities |
| 1-(4-Bromophenyl)piperazine | Contains bromine but differs structurally | Different ring system affects pharmacological properties |
Receptor Interactions
3-(4-Bromobenzoyl)piperidine has been identified as a potential modulator of several receptors, particularly those involved in pain and inflammation pathways. Notably, it has shown affinity for:
- P2X3 receptors : These receptors are ATP-gated ion channels implicated in pain sensation. Compounds targeting P2X3 have been explored for their potential in treating neuropathic pain without central nervous system side effects .
The antagonism of P2X3 receptors by derivatives of 3-(4-Bromobenzoyl)piperidine suggests therapeutic applications in managing chronic pain conditions.
Pharmacological Potential
The pharmacological profile of 3-(4-Bromobenzoyl)piperidine indicates its versatility as a therapeutic agent. Its ability to interact with various biological targets opens avenues for developing treatments for:
- Cancer
- Neuropathic pain
- Inflammation-related disorders
In silico studies using tools like SwissTargetPrediction have predicted that this compound may interact with multiple enzymes and receptors, suggesting a broad spectrum of biological activity .
Q & A
Q. What are the established synthetic routes for 3-(4-Bromobenzoyl)piperidine, and how can reaction yields be optimized?
The synthesis of 3-(4-Bromobenzoyl)piperidine derivatives typically involves coupling reactions between bromobenzoyl precursors and piperidine intermediates. For example, 4-(4-Bromobenzoyl)piperidine (5b) was synthesized via nucleophilic substitution or Friedel-Crafts acylation, achieving a 93% yield using optimized stoichiometry and anhydrous conditions . Key steps include:
- Procedure B : Reacting intermediates (e.g., compound 3b) under reflux in dichloromethane with a base (e.g., NaOH) to facilitate coupling.
- Yield optimization : Controlling reaction temperature (e.g., 40–60°C), using catalysts like piperidine (common in Knoevenagel condensations ), and ensuring inert atmospheres to prevent side reactions.
Q. How should researchers handle and purify 3-(4-Bromobenzoyl)piperidine to ensure safety and purity?
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts (e.g., carbon monoxide) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. For hydrochloride salts (e.g., 4-(4-Bromobenzoyl)piperidine hydrochloride), precipitation in acidic conditions followed by vacuum filtration is effective .
Q. What spectroscopic methods are critical for characterizing 3-(4-Bromobenzoyl)piperidine?
- 1H NMR : Peaks at δ 1.40–3.60 (m, 10H, piperidine protons) and 7.40–8.00 (m, 4H, aromatic protons) confirm the structure .
- Mass Spectrometry : Parent ion peaks (e.g., m/z 426.2 for related arylpiperidines) validate molecular weight .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Br) confirm functional groups.
Q. What are the key safety considerations when working with 3-(4-Bromobenzoyl)piperidine?
- Toxicity : Limited acute toxicity data; assume potential respiratory/skin irritation. Use respiratory protection for powders .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
Advanced Research Questions
Q. How can computational tools like WinGX and ORTEP aid in crystallographic analysis of 3-(4-Bromobenzoyl)piperidine derivatives?
- WinGX : Processes single-crystal XRD data to resolve bond lengths/angles and anisotropic displacement parameters. For example, it can model piperidine ring puckering and bromobenzoyl planar geometry .
- ORTEP : Generates 3D visualizations of thermal ellipsoids, critical for identifying steric hindrance or conformational flexibility in derivatives .
Q. How do solvent choice and reaction conditions influence the stereochemistry of 3-(4-Bromobenzoyl)piperidine synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry. Non-polar solvents (e.g., toluene) may lead to racemization in chiral intermediates .
- Temperature : Lower temperatures (0–25°C) reduce kinetic side products, while higher temperatures (60–80°C) accelerate coupling but risk decomposition .
Q. How can conflicting NMR data for 3-(4-Bromobenzoyl)piperidine derivatives be resolved?
Discrepancies in NMR shifts (e.g., δ 3.90–4.30 for methoxy groups in DMSO-d6 vs. CDCl3 ) arise from solvent polarity and hydrogen bonding. To resolve:
Q. What strategies optimize the synthesis of 3-(4-Bromobenzoyl)piperidine analogs for structure-activity relationship (SAR) studies?
- Parallel synthesis : Use combinatorial libraries (e.g., varying substituents on the benzoyl ring) .
- Catalyst screening : Test palladium (Suzuki coupling) or copper (Ullmann) catalysts for bromine substitution .
- High-throughput screening (HTS) : Automate reaction parameter variation (pH, solvent, temp) to identify optimal conditions .
Q. What are the challenges in scaling up 3-(4-Bromobenzoyl)piperidine synthesis from milligram to gram quantities?
- Exothermic reactions : Use jacketed reactors with temperature control to manage heat dissipation.
- Purification bottlenecks : Replace column chromatography with continuous distillation or centrifugal partition chromatography .
- Byproduct formation : Monitor intermediates via LC-MS to adjust stoichiometry in real time .
Q. How can researchers validate the neuroprotective potential of 3-(4-Bromobenzoyl)piperidine derivatives?
While direct evidence is lacking, related arylpiperidines (e.g., AC927) show neuroprotection via σ-1 receptor modulation. Proposed methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
